(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

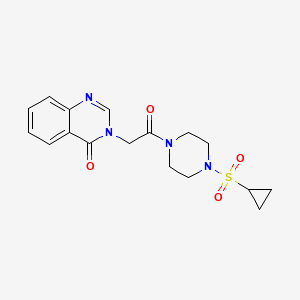

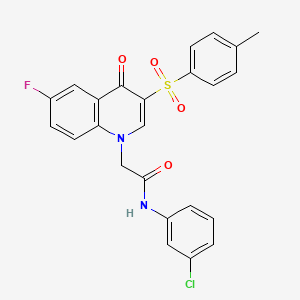

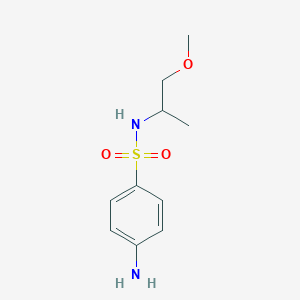

“(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4 and a molecular weight of 263.171. It is used for research purposes1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives were designed and synthesized2. The structures of these compounds were confirmed by 1H NMR, 13C NMR, and HRMS2. However, the specific synthesis process for “(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride” is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C10H16Cl2N4. However, the specific 3D structure or conformation is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving “(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride” are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride” are not detailed in the available resources.Scientific Research Applications

Dopamine Receptor Interactions

One study discusses the participation of D1-D4 dopamine receptors in the pro-cognitive effects of specific peptides, suggesting that compounds targeting these receptors can modulate memory processes in a brain region-specific manner. Such interactions indicate potential applications in treating cognitive disorders or enhancing memory functions (J. Braszko, 2010).

Carcinogenic Potential of Aromatic Amines

Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structurally related compound, highlights the carcinogenic potential of certain aromatic amines formed during food processing. This underscores the importance of studying similar compounds for their mutagenic and carcinogenic risks, especially in dietary contexts (S. F. Teunissen et al., 2010).

Synthesis of N-Heterocycles

A review on the applications of tert-butanesulfinamide in synthesizing N-heterocycles through sulfinimines showcases methodologies for creating structurally diverse piperidines and pyrrolidines, among others. This suggests that compounds like "(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride" could play a role in synthesizing new pharmacologically active N-heterocycles (R. Philip et al., 2020).

Hepatoprotective and Nephroprotective Activities

Chrysin and related compounds have been studied for their hepatoprotective and nephroprotective activities against various drugs and toxic agents. By extension, studying similar compounds for their protective effects on liver and kidney tissues could be a valuable avenue of research (Ravindrababu Pingili et al., 2019).

Central Nervous System (CNS) Acting Drugs

The identification of functional chemical groups that serve as lead molecules for synthesizing compounds with CNS activity points to the potential of compounds with complex heterocyclic structures, like the one , to act on the CNS. This opens up research avenues in developing new treatments for CNS disorders (S. Saganuwan, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources.

Future Directions

The future directions for the research and application of this compound are not specified in the available resources.

Please note that the information provided is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

properties

IUPAC Name |

6-chloro-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4.ClH/c1-15(8-3-2-4-12-6-8)10-5-9(11)13-7-14-10;/h5,7-8,12H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMPXHQVKPTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)C2=CC(=NC=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)

![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)

![13-Butyl-8-(4-chlorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570262.png)